Momor-cerebroside I

Description

Properties

CAS No. |

606125-07-9 |

|---|---|

Molecular Formula |

C48H93NO10 |

Molecular Weight |

844.3 g/mol |

IUPAC Name |

(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |

InChI Key |

QZNIVVAKPLIDJX-BSLJDOEJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Momor-cerebroside I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure of Momor-cerebroside I, a glucocerebroside identified in various plant sources, including Euphoria longana and Salsola imbricata. The structural elucidation of this glycosphingolipid has been achieved through a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Structure and Stereochemistry

This compound is a complex glycolipid with the molecular formula C₄₈H₉₃NO₁₀ and a molecular weight of 844.27 g/mol . Its structure is composed of three fundamental units: a sphingoid base, a fatty acid, and a monosaccharide.

-

Sphingoid Base: The core of the ceramide portion is a sphingosine-type or phytosphingosine-type long-chain amino alcohol.

-

Fatty Acid: This component is a 2-hydroxy fatty acid that is amide-linked to the sphingoid base.

-

Monosaccharide: A single glucose unit is attached to the primary hydroxyl group of the sphingoid base via a β-glycosidic linkage.

A key feature of this compound is that it exists as a mixture of geometrical isomers, specifically the (8E) and (8Z) forms, arising from a double bond in the sphingoid base. The established stereochemistry for the core structure is crucial for its biological activity and interactions.

Spectroscopic Data for Structural Determination

The definitive structure of this compound was established through comprehensive spectroscopic analysis. While the complete dataset from the original characterization is not fully accessible, data from subsequent isolations provide insight into its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the connectivity and stereochemistry of this compound. Although a complete spectral assignment for the pure compound is not available in the public domain, analysis of a mixture containing this compound has confirmed several characteristic signals.

| Assignment | ¹H-NMR δ (ppm) | ¹³C-NMR δ (ppm) | Key Correlations & Remarks |

| Glucose Moiety | |||

| Anomeric H-1'' | 4.30 (d, J = 7.9 Hz) | 103.4 | The coupling constant confirms the β-configuration of the glycosidic bond. |

| C-2'' | 73.6 | ||

| C-3'' | 76.6 | ||

| C-4'' | 70.1 | ||

| C-5'' | 76.4 | ||

| C-6'' | 61.2 | ||

| Sphingoid & Fatty Acid | |||

| Amide N-H | |||

| C-1 | 68.5 | HMBC correlation with H-2 and H-1''. | |

| C-2 | 4.26 | 50.2 | HMBC correlation with C-1, C-3, and C-1'. |

| C-3 | 3.62 | 74.1 | |

| C-1' (Fatty Acid C=O) | 175.7 | HMBC correlation with H-2 and H-2'. | |

| C-2' (Fatty Acid CH-OH) | 4.02 | 71.5 | HMBC correlation with C-1' and C-3'. |

Note: The presented data is based on the analysis of a mixture of this compound and Phytolacca cerebroside as reported in ACS Omega 2022, 7, 23, 19335–19346. The specific shifts for pure this compound may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, which aids in confirming the identity of the sphingoid base and the fatty acid chain. High-resolution mass spectrometry confirms the molecular formula C₄₈H₉₃NO₁₀. Tandem MS (MS/MS) experiments would typically reveal characteristic fragmentation patterns, including:

-

Loss of the glucose moiety.

-

Cleavage of the amide bond, yielding fragments corresponding to the sphingoid base and the fatty acid.

-

Water loss from the hydroxyl groups.

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process. The following is a generalized protocol based on standard methodologies for cerebroside characterization.

Extraction and Isolation

-

Extraction: The dried and powdered plant material (e.g., pulp of Euphoria longana) is typically extracted with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate compounds based on their solubility.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to further fractionate the components.

-

Column Chromatography: The fraction containing cerebrosides is repeatedly chromatographed over silica gel and/or Sephadex LH-20 columns. Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to isolate the pure compound.

-

Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Structural Characterization

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) using a suitable deuterated solvent like pyridine-d₅ or DMSO-d₆. These experiments are used to determine the proton and carbon skeletons, establish connectivities, and define the stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution mass spectra (e.g., HR-FAB-MS or HR-ESI-MS) are acquired to determine the exact molecular weight and elemental composition. MS/MS analysis is performed to study the fragmentation pattern and confirm the structural subunits.

-

Chemical Degradation (Methanolysis): To definitively identify the fatty acid and sphingoid base components, the cerebroside can be subjected to acid-catalyzed methanolysis. This process cleaves the amide and glycosidic bonds, yielding fatty acid methyl esters and the sphingoid base, which can then be identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis and comparison with authentic standards.

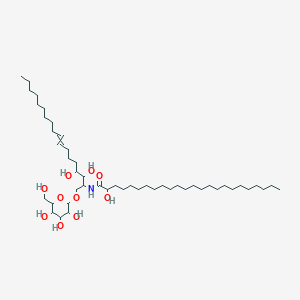

Molecular Structure Visualization

The following diagram illustrates the fundamental structure of this compound, highlighting the key functional groups and their linkages.

Caption: Core components of this compound.

Momor-cerebroside I: A Technical Guide on its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momor-cerebroside I is a glycosphingolipid, a class of compounds that play crucial roles in cellular recognition and signaling. As a naturally occurring cerebroside, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Discovery and Natural Sources

This compound was first identified as a constituent of Momordica charantia, commonly known as bitter melon, a plant recognized for its diverse medicinal properties. Subsequent research has revealed its presence in other plant species, including the pulp of Euphoria longana (Longan) and the desert plant Salsola imbricata.[1][2] The discovery of this compound in these varied botanical sources suggests a wider distribution in the plant kingdom than initially understood.

The primary discovery and structural elucidation of this compound from Euphoria longana were detailed in a 2003 publication in the Archives of Pharmacal Research.[3][4] This seminal work laid the foundation for further investigation into its chemical properties and potential therapeutic applications.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the specific yield of this compound from its natural sources. Furthermore, detailed studies reporting specific IC50 or EC50 values for the biological activities of purified this compound are limited. The following table summarizes the key chemical information for this compound.

| Property | Value | Reference |

| CAS Number | 606125-07-9 | [5] |

| Molecular Formula | C48H93NO10 | [5] |

| Molecular Weight | 844.269 g/mol | [5] |

Experimental Protocols

The isolation and purification of this compound involve multi-step chromatographic techniques. The general workflow is outlined below, based on protocols for isolating cerebrosides from plant materials.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction:

-

Dried and powdered plant material (e.g., the pulp of Euphoria longana) is subjected to exhaustive extraction with a polar solvent, typically methanol or a chloroform-methanol mixture.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with cerebrosides typically concentrating in the more polar fractions.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The polar fraction (e.g., n-butanol extract) is subjected to silica gel column chromatography. A gradient elution system, for example, with chloroform-methanol mixtures of increasing polarity, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the cerebroside of interest are further purified using a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Signaling Pathways

To date, specific signaling pathways directly modulated by this compound have not been extensively elucidated in published research. However, the broader class of cerebrosides and glycosphingolipids are known to be involved in various cellular signaling events. The workflow for investigating the effect of a novel compound like this compound on a known signaling pathway, such as the mTOR pathway, is depicted below.

Caption: Workflow to study this compound's effect on a signaling pathway.

Given the interest in the neuroprotective and anti-inflammatory activities of plant-derived cerebrosides, future research into this compound could focus on its effects on pathways such as NF-κB, MAPK, or PI3K/Akt/mTOR, which are central to inflammation and cell survival.

Conclusion

This compound is a promising natural product with a distribution across several plant species. While its discovery and the general methods for its isolation are established, there is a clear need for further research to quantify its presence in natural sources and to thoroughly investigate its biological activities and mechanisms of action at the molecular level. This guide provides a foundational resource for researchers and professionals aiming to explore the therapeutic potential of this intriguing cerebroside.

References

- 1. Isolation of New Constituents from Whole Plant of Salsola imbricataForssk. of Saudi Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cerebrosides from Longan Arillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 606125-07-9 | this compound [phytopurify.com]

Biological activity of Momor-cerebroside I

Momor-cerebroside I: A Technical Overview of Its Origin and Potential Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring cerebroside, a class of glycosphingolipids, that has been identified in several plant species, including Momordica charantia, Sesamum indicum L., and Euphoria longana.[1][2] While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this technical guide synthesizes the current knowledge surrounding its isolation and contextualizes its potential pharmacological relevance based on the activities of its source organisms and closely related cerebroside compounds. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Chemical Identity and Sources

This compound is structurally characterized as a glycosylceramide. It has been successfully isolated from the pulp of Euphoria longana (Longan Arillus), where it was identified alongside other known cerebrosides.[1] The compound has also been reported to be a constituent of Momordica charantia, commonly known as bitter melon, and Sesamum indicum L. (sesame).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 606125-07-9 | Generic Chemical Supplier Data |

| Molecular Formula | C48H93NO10 | Generic Chemical Supplier Data |

| Molecular Weight | 844.25 g/mol | [2] |

| Class | Cerebroside (Glycosphingolipid) | [1] |

Potential Biological Activities: An Inferential Analysis

Anti-inflammatory Activity

Extracts from Momordica charantia and Sesamum indicum have demonstrated significant anti-inflammatory properties. Studies on Momordica charantia extracts have shown inhibition of pro-inflammatory mediators. For instance, certain compounds isolated from bitter melon have been found to downregulate the expression of NF-κB, iNOS, IL-6, IL-1β, and TNF-α in lipopolysaccharide-activated macrophage cells. While the specific contribution of this compound to this activity is unknown, it is a plausible area for future investigation.

Neuroprotective Effects

Cerebrosides, as a class, are known to be integral components of neuronal cell membranes and have been investigated for their neuroprotective potential. For example, a related compound, Cerebroside-A, has been shown to exert potent neuroprotection in cerebral ischemia models by reducing glutamate release and calcium influx through NMDA receptors. This suggests that this compound may also possess neuroprotective properties worthy of exploration.

Postulated Signaling Pathways

Based on the observed activities of extracts from the source plants and related cerebrosides, we can postulate potential signaling pathways that this compound might modulate. It is critical to emphasize that these are hypothetical pathways and require experimental validation.

Hypothetical Anti-inflammatory Signaling Pathway

Given the anti-inflammatory effects of Momordica charantia extracts, a plausible mechanism of action for its constituents, potentially including this compound, involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following outlines a general experimental workflow for isolating and evaluating the biological activity of a novel cerebroside from a plant source.

Caption: General workflow for isolation and bioactivity screening.

General Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Quantification: Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value.

Future Directions and Conclusion

The current understanding of the biological activity of this compound is in its infancy. This technical guide highlights the significant knowledge gap and underscores the need for dedicated research to elucidate the pharmacological profile of this natural product.

Future research should focus on:

-

Targeted Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Bioassays: Screening purified this compound against a panel of targets related to inflammation, neurodegeneration, and metabolic diseases.

-

Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms and signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models.

References

The Neuroprotective Potential of Momor-cerebroside I: A Technical Overview of Unexplored Mechanisms

For Immediate Release

[City, State] – [Date] – Momor-cerebroside I, a naturally occurring cerebroside isolated from sources such as bitter melon (Momordica charantia) and sesame seeds (Sesamum indicum L.), has been identified as a compound of interest within the scientific community. While its existence and basic chemical properties are known, a thorough investigation into its specific mechanism of action within neuronal cells remains a significant and underexplored area of research. This technical guide serves to outline the current landscape of knowledge and to propose a structured approach for researchers, scientists, and drug development professionals to elucidate the potential neuroprotective pathways of this intriguing molecule.

Currently, there is a notable absence of in-depth, publicly available research detailing the specific molecular interactions and signaling cascades initiated by this compound in the context of neuronal health and disease. This knowledge gap presents a compelling opportunity for novel investigations into its therapeutic potential. Based on the established methodologies for evaluating similar natural compounds with neuroprotective properties, a comprehensive research program for this compound would logically focus on its potential to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways integral to neuronal survival.

Hypothetical Mechanisms and Experimental Approaches

Drawing parallels from research on other neuroprotective agents, several plausible mechanisms of action for this compound can be postulated. The following sections outline these potential pathways and the corresponding experimental protocols that would be essential to validate them.

Mitigation of Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative diseases.[1][2][3] The capacity of this compound to counteract oxidative damage would be a primary area of investigation.

Key Experimental Protocols:

-

Cell Viability Assays: To determine the protective effects of this compound against oxidative stress-induced cell death, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures would be pre-treated with varying concentrations of the compound prior to exposure to an oxidative insult (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)). Cell viability would be quantified using assays such as MTT or LDH release.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels would be measured using fluorescent probes like DCFDA-AM in neuronal cells treated with this compound and an oxidative stressor. A reduction in fluorescence would indicate antioxidant activity.

-

Antioxidant Enzyme Activity Assays: The effect of this compound on the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), would be assessed in cell lysates or tissue homogenates.[4]

Quantitative Data to be Generated:

| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |

| IC₅₀/EC₅₀ | Neuronal cells + Oxidative Stressor | Cell Viability Assay (MTT, LDH) | Determination of the concentration for 50% maximal protection or effect. |

| ROS Levels | Neuronal cells + Oxidative Stressor | DCFDA-AM Assay | Dose-dependent decrease in intracellular ROS. |

| Enzyme Activity | Cell lysates/Tissue homogenates | SOD, CAT, GPx Activity Kits | Increase in the specific activity of antioxidant enzymes. |

| MDA Levels | Cell lysates/Tissue homogenates | TBARS Assay | Decrease in malondialdehyde, a marker of lipid peroxidation. |

Proposed Signaling Pathway for Oxidative Stress Mitigation:

Figure 1: Hypothetical pathway of this compound in mitigating oxidative stress.

Attenuation of Neuroinflammation

Neuroinflammation is a hallmark of many neurodegenerative conditions.[5][6] Investigating the anti-inflammatory properties of this compound would be a crucial research avenue.

Key Experimental Protocols:

-

Cytokine Release Assays: Microglial cell cultures (e.g., BV-2) or co-cultures of neurons and glia would be stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS)). The supernatant would be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays following treatment with this compound.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, would be measured in the culture medium of activated microglial cells using the Griess reagent to assess the inhibitory effect of this compound on inducible nitric oxide synthase (iNOS).

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-p65) would be determined in cell lysates.

Quantitative Data to be Generated:

| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |

| Cytokine Levels (pg/mL) | Activated Microglia/Co-cultures | ELISA/Multiplex Assay | Dose-dependent reduction in pro-inflammatory cytokine release. |

| Nitric Oxide (µM) | Activated Microglia | Griess Assay | Dose-dependent decrease in NO production. |

| Protein Expression | Cell lysates | Western Blot | Reduced expression of iNOS, COX-2, and p-p65. |

Proposed Signaling Pathway for Anti-Neuroinflammatory Action:

Figure 2: Postulated anti-neuroinflammatory pathway of this compound.

Modulation of Neuronal Signaling Pathways

The neuroprotective effects of many compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell survival and death.

Key Experimental Protocols:

-

Western Blot Analysis for Key Signaling Proteins: The phosphorylation status and total protein levels of key components of pro-survival pathways, such as Akt and ERK, and pro-apoptotic pathways, such as JNK and p38 MAPK, would be analyzed in neuronal cells subjected to a neurotoxic stimulus with and without this compound treatment.

-

Immunocytochemistry: The subcellular localization and expression of signaling proteins could be visualized in cultured neurons to provide further evidence of pathway modulation.

Quantitative Data to be Generated:

| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |

| Protein Phosphorylation Ratio (p-Protein/Total Protein) | Neuronal cells + Neurotoxin | Western Blot | Increased p-Akt/Akt and p-ERK/ERK ratios; Decreased p-JNK/JNK and p-p38/p38 ratios. |

Proposed Logic of Pro-Survival Signaling Modulation:

Figure 3: Hypothetical modulation of neuronal survival pathways by this compound.

Future Directions and Conclusion

The study of this compound in the context of neuronal health is in its infancy. The experimental framework outlined above provides a roadmap for a systematic investigation into its potential neuroprotective mechanisms. Future research should also aim to identify the specific cellular receptors or targets with which this compound interacts to initiate these downstream effects. Furthermore, in vivo studies using animal models of neurodegenerative diseases will be essential to validate the therapeutic potential of this natural compound.

References

- 1. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Effects of OMO within the Hippocampus and Cortex in a D-Galactose and Aβ25–35-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Isolating and Characterizing Momor-cerebroside I from Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Momor-cerebroside I, a putative bioactive compound from Momordica charantia, commonly known as bitter melon. While direct literature on "this compound" is limited, this document synthesizes established protocols for the separation and characterization of cerebrosides and other phytochemicals from plant sources, particularly drawing from research on Momordica charantia itself.

Momordica charantia has a rich history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and viral infections.[1][2][3] Its diverse phytochemical profile, which includes triterpenoids, proteins, polysaccharides, and flavonoids, is responsible for its wide range of biological activities.[1][4][5] Cerebrosides, a class of glycosphingolipids, are also known to possess significant biological properties, making the study of this compound a promising area for drug discovery.

This guide outlines a systematic approach, from the initial extraction of plant material to the final structural determination of the target cerebroside.

Data Presentation

The following tables are presented as templates for organizing the quantitative data obtained during the isolation and characterization of this compound.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Output | Yield (g) | Yield (%) |

| Extraction | Dried M. charantia fruit powder | Crude Methanolic Extract | - | - |

| Solvent Partitioning | Crude Methanolic Extract | n-Hexane Fraction | - | - |

| Dichloromethane Fraction | - | - | ||

| Ethyl Acetate Fraction | - | - | ||

| n-Butanol Fraction | - | - | ||

| Aqueous Fraction | - | - | ||

| Column Chromatography | Bioactive Fraction | Sub-fraction 1 | - | - |

| Sub-fraction 2 | - | - | ||

| ... | - | - | ||

| Purification | Enriched Sub-fraction | Pure this compound | - | - |

Table 2: Spectroscopic Data for this compound

| Technique | Parameters | Key Signals/Data |

| ¹H NMR | (e.g., 500 MHz, CDCl₃) | Chemical shifts (δ), coupling constants (J) for anomeric proton, sphingoid backbone, fatty acid chain, and sugar moiety. |

| ¹³C NMR | (e.g., 125 MHz, CDCl₃) | Chemical shifts (δ) for all carbon atoms. |

| Mass Spectrometry | (e.g., ESI-MS, FAB-MS) | Molecular ion peak [M+H]⁺ or [M-H]⁻, fragmentation pattern indicating sugar, sphingoid base, and fatty acid components. |

| FT-IR | (KBr pellet) | Absorption bands (cm⁻¹) for hydroxyl, amide, C-H, and glycosidic linkages. |

| UV-Vis | (Methanol) | Wavelength of maximum absorption (λmax). |

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for the isolation and characterization of natural products.

Plant Material and Extraction

Fresh fruits of Momordica charantia should be collected, washed, sliced, and shade-dried. The dried material is then pulverized into a coarse powder. The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield the crude methanolic extract.

Fractionation of the Crude Extract

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.[6] Each fraction is concentrated, and the fraction exhibiting the highest bioactivity (based on a preliminary screening assay) is selected for further purification. Cerebrosides are typically found in the more polar fractions.

Chromatographic Purification

The bioactive fraction is subjected to a series of chromatographic techniques to isolate the target compound.

-

Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system with a C18 column and a suitable mobile phase, typically a gradient of methanol and water or acetonitrile and water.

Structural Characterization of this compound

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms and the complete structure of the cerebroside, including the nature of the sugar, the sphingoid base, and the fatty acid chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or FAB-MS) is used to determine the molecular weight and elemental composition of the compound.[7][8] Fragmentation patterns can help identify the different components of the cerebroside.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (-NHCO-), and glycosidic (C-O-C) linkages.[7][8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores in the molecule.

Visualizations

The following diagrams illustrate the logical workflows for the isolation and characterization of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Investigation of Biological Activities of Wild Bitter Melon (Momordica charantia Linn. Var. Abbreviata Ser.) [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Structural characterization and in-silico analysis of Momordica charantia 7S globulin for stability and ACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enigmatic Role of Momor-cerebroside I in Plant Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momor-cerebroside I, a specific type of glucosylceramide, is a constituent of plant cell membranes. While its precise functions remain largely uncharacterized, its structural class suggests a significant role in membrane integrity, signal transduction, and stress responses. This technical guide synthesizes the current understanding of plant glucosylceramides to infer the potential roles of this compound. It provides a framework for its investigation, including hypothetical data structures, generalized experimental protocols, and conceptual diagrams to guide future research into its specific functions within the plant cell membrane.

Introduction to this compound and Plant Cerebrosides

Cerebrosides are a class of glycosphingolipids composed of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue. In plants, the most common cerebrosides are glucosylceramides (GlcCer), where the sugar is glucose. This compound is one such molecule, isolated from various plant species. Glucosylceramides are integral components of the plasma membrane and other endomembranes, where they are estimated to constitute a significant portion of the total lipids.[1] They are predominantly found in the outer leaflet of the plasma membrane.[1]

The structure of the ceramide backbone of plant GlcCer, including this compound, exhibits specific features that differentiate them from their fungal and animal counterparts, suggesting specialized roles in plant physiology.[2][3] While extensive research has detailed the functions of sphingolipids in yeast and mammalian cells, their roles in plants are an emerging field of study.

Potential Functions of this compound in Plant Cell Membranes

Based on studies of the broader class of plant glucosylceramides, this compound is hypothesized to be involved in several critical cellular processes.

Membrane Structure and Integrity

Glucosylceramides are crucial for the structural integrity of plant membranes.[4] Their long, saturated acyl chains and capacity for hydrogen bonding contribute to the formation of ordered membrane domains. The physical properties of cerebrosides, such as a high melting point, impart a paracrystalline structure to the lipid domains they inhabit.

Formation of Lipid Rafts and Signaling Platforms

A key function of glucosylceramides is their role in the formation of lipid rafts—dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and sterols.[1] These rafts serve as platforms for the organization of proteins involved in signaling and transport.[1][5] It is plausible that this compound contributes to the formation of specific lipid rafts, thereby regulating the activity of associated proteins.

Regulation of Membrane Fluidity

The incorporation of cerebrosides into membranes can modulate their fluidity. Changes in the concentration of glucosylceramides have been observed during cold acclimation, suggesting a role in adapting membrane fluidity to environmental stress.[1]

Involvement in Cellular Processes

Studies on Arabidopsis thaliana have demonstrated that glucosylceramides are essential for cell-type differentiation, organogenesis, and the viability of the male gametophyte.[5][6] Plants with deficient glucosylceramide synthesis exhibit severe developmental defects, including seedling lethality.[5][6] These findings underscore the fundamental importance of this lipid class in plant development. Furthermore, sphingolipid metabolites, including ceramides (the backbone of this compound), are implicated in programmed cell death (PCD) in plants.[1]

Quantitative Data on Glucosylceramide Function

While specific quantitative data for this compound is not yet available in the literature, this section provides a template for how such data could be presented. Researchers investigating the effects of this compound could use these tables to structure their findings.

Table 1: Hypothetical Effect of this compound on Membrane Fluidity

| Treatment | Membrane Fluidity (Anisotropy) | Statistical Significance (p-value) |

| Control (Wild-Type) | 0.25 ± 0.02 | N/A |

| This compound Overexpression | 0.35 ± 0.03 | < 0.05 |

| This compound Knockout | 0.18 ± 0.02 | < 0.05 |

Table 2: Hypothetical Ion Flux Across Membranes Enriched with this compound

| Treatment | Ca²⁺ Influx (nmol/mg protein/min) | H⁺ Efflux (µmol/mg protein/min) |

| Control Liposomes | 1.2 ± 0.1 | 5.4 ± 0.3 |

| Liposomes + this compound | 0.8 ± 0.1 | 4.1 ± 0.2 |

Experimental Protocols for Investigating this compound Function

The following are generalized protocols that can be adapted to study the specific functions of this compound.

Isolation and Quantification of this compound

-

Lipid Extraction: Total lipids are extracted from plant tissue using a modified Folch or Bligh and Dyer method.[7]

-

Chromatographic Separation: The lipid extract is subjected to high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS) for the separation of different lipid classes.

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the identification and structural elucidation of this compound based on its specific mass-to-charge ratio and fragmentation pattern.

-

Quantification: Absolute quantification can be achieved by using appropriate internal standards and constructing a calibration curve.

Analysis of Membrane Fluidity

-

Membrane Isolation: Plasma membranes are isolated from protoplasts or microsomal fractions by aqueous two-phase partitioning or density gradient centrifugation.

-

Fluorescence Labeling: Isolated membranes are labeled with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).[8]

-

Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the probe is measured using a fluorescence spectrophotometer. An increase in anisotropy indicates a decrease in membrane fluidity.

In Vitro Reconstitution and Functional Assays

-

Liposome Preparation: Liposomes are prepared with a defined lipid composition, with and without the inclusion of purified this compound.

-

Protein Reconstitution: A membrane protein of interest (e.g., an ion channel or transporter) is reconstituted into the prepared liposomes.

-

Functional Assay: The activity of the reconstituted protein is measured. For example, ion flux can be measured using ion-selective electrodes or fluorescent indicators.

Visualizing the Role and Investigation of this compound

The following diagrams illustrate the conceptual framework for understanding and investigating the function of this compound.

Caption: Localization of this compound in a Lipid Raft.

Caption: Hypothetical Signaling Pathway of this compound.

Caption: Workflow for this compound Functional Analysis.

Conclusion and Future Directions

This compound, as a plant glucosylceramide, is poised at the intersection of membrane structure and cellular signaling. While direct evidence of its specific functions is currently lacking, its structural characteristics and the known roles of its lipid class strongly suggest its importance in plant growth, development, and environmental adaptation. Future research should focus on elucidating the specific protein interactions of this compound, its role in the dynamics of lipid rafts, and its precise contribution to signaling pathways. The application of advanced lipidomics, genetic manipulation, and biophysical techniques will be instrumental in unraveling the multifaceted functions of this intriguing molecule. Such knowledge will not only advance our fundamental understanding of plant cell biology but may also open new avenues for crop improvement and the development of novel therapeutic agents.

References

- 1. Sphingolipid Function [plantsphingolipid.org]

- 2. Recently discovered functions of glucosylceramides in plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glucosylceramide is Critical for Cell-Type Differentiation and Organogenesis, but not for Cell Viability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. The state of the art in plant lipidomics - Molecular Omics (RSC Publishing) DOI:10.1039/D1MO00196E [pubs.rsc.org]

- 8. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

An In-depth Technical Guide to Momor-cerebroside I: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momor-cerebroside I is a naturally occurring glycosphingolipid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. This document details its structural characteristics, physicochemical data, and the methodologies employed for its study. The information is presented to support further research and development efforts involving this compound.

Chemical Identity and Structure

This compound is classified as a cerebroside, a type of glycosphingolipid.[1][2] Its core structure consists of a ceramide backbone, which is composed of a sphingoid base linked to a fatty acid, and a single glucose moiety attached at the 1-hydroxyl position.

The systematic chemical name for this compound is (2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide.[1] It is recognized as a mixture of geometrical isomers (8E and 8Z) of a sphingosine-type or phytosphingosine-type glucocerebroside, featuring a 2-hydroxy fatty acid.[1] The structure of this compound has been elucidated through chemical and spectroscopic analysis.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 606125-07-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₄₈H₉₃NO₁₀ | [2][3][4] |

| Molecular Weight | 844.3 g/mol | [3][4] |

| Physical Description | Powder | [2][3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol. | [1][3][7] |

| Purity | ≥98% | [3][4] |

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a logical workflow for the isolation and purification of cerebrosides from a plant source.

Caption: A generalized workflow for the isolation and purification of cerebrosides.

Structural Elucidation Methodology

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

Caption: Key spectroscopic methods for elucidating the structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. Further research is required to elucidate its pharmacological profile and mechanism of action.

Conclusion

This compound is a well-characterized glucocerebroside with defined physical and chemical properties. While its structural elucidation has been achieved through standard spectroscopic methods, a significant gap exists in the understanding of its biological functions. This technical guide serves as a foundational resource for researchers, highlighting the known attributes of this compound and underscoring the need for further investigation into its potential therapeutic applications. The detailed methodologies and structured data presentation provided herein are intended to facilitate future research endeavors in this promising area of natural product chemistry.

References

- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. CAS 606125-07-9 | this compound [phytopurify.com]

- 3. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. Page loading... [guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. theclinivex.com [theclinivex.com]

Momor-cerebroside I (CAS number 606125-07-9): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momor-cerebroside I is a naturally occurring cerebroside, a class of glycosphingolipids, that has been identified in several plant species, including Sesamum indicum L. (sesame), Euphoria longana (longan), and Momordica charantia (bitter melon)[1]. As with other cerebrosides, its structure consists of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue. This document provides a comprehensive technical guide on this compound, summarizing its known chemical and physical properties. While detailed experimental protocols for its isolation and characterization are primarily found in a key publication for which the full text is not widely available, this guide presents a generalized methodology for cerebroside extraction and analysis. To date, specific biological activities and signaling pathway involvement for this compound have not been extensively reported in publicly accessible literature.

Chemical and Physical Properties

This compound is a complex sphingolipid with the chemical formula C₄₈H₉₃NO₁₀ and a molecular weight of approximately 844.27 g/mol . The following table summarizes its key chemical identifiers and physical properties based on available data.

| Property | Value | Source |

| CAS Number | 606125-07-9 | [2] |

| Molecular Formula | C₄₈H₉₃NO₁₀ | [2] |

| Molecular Weight | 844.27 g/mol | [2] |

| Type of Compound | Cerebroside | [2] |

| Physical Description | Powder | [2] |

| Purity | 95% - 99% | [2] |

Isolation and Characterization

The primary citation for the isolation and structural elucidation of this compound is an article published in the Archives of Pharmacal Research in 2003. While the full text of this publication could not be accessed for this review, it is understood that the structure was determined using chemical and spectroscopic methods[1]. Generally, the isolation of cerebrosides from plant material follows a multi-step process involving extraction, partitioning, and chromatographic purification.

General Experimental Protocol for Cerebroside Isolation

The following is a generalized workflow for the isolation and characterization of cerebrosides from plant sources. The specific details for this compound would be found in the primary literature.

Caption: A generalized workflow for the isolation and characterization of cerebrosides.

Methods of Analysis

The identification and structural elucidation of this compound, as with other cerebrosides, relies on a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and purity assessment of the isolated compound. Methods such as HPLC with Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD) are common[2].

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in determining the structure of the lipid and sugar components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the detailed chemical structure, including the stereochemistry of the sugar and lipid moieties.

Biological Activity and Signaling Pathways

As of the date of this document, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound (CAS 606125-07-9).

It is noteworthy that a study on a compound referred to as "Cerebroside-A," isolated from an edible mushroom, demonstrated neuroprotective effects. This effect was attributed to the reduction of glutamate release and Ca²⁺ influx through NMDA receptors, a mechanism partially dependent on the opening of BKCa channels[3]. However, it is crucial to emphasize that "Cerebroside-A" has not been confirmed to be identical to this compound.

Further research is required to elucidate the specific biological functions of this compound. Given the known roles of other cerebrosides in cellular processes, potential areas of investigation could include its impact on cell membrane integrity, cell signaling, and its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent.

Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a well-characterized natural product from a chemical perspective, with its structure confirmed by spectroscopic methods. However, a significant gap exists in the understanding of its biological activity and mechanism of action. For researchers and drug development professionals, this presents an opportunity for further investigation into the potential therapeutic applications of this molecule. Future studies should aim to screen this compound for various biological activities and to identify the cellular pathways it may modulate.

References

- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. CAS 606125-07-9 | this compound [phytopurify.com]

- 3. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Momor-cerebroside I

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of the current scientific literature on Momor-cerebroside I, a glycosphingolipid isolated from several plant sources. The document synthesizes information on its chemical properties, isolation, structural elucidation, and potential, though currently underexplored, biological activities. All quantitative data from the primary literature is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key processes are included to facilitate understanding.

Introduction

This compound is a natural cerebroside, a class of glycosphingolipids that are integral components of cell membranes and are particularly abundant in the nervous tissue. It has been identified in various plant species, including Momordica charantia, Sesamum indicum L., and Euphoria longana[1]. As a member of the cerebroside family, this compound is of interest to the scientific community for its potential pharmacological activities, drawing from the known neuroprotective and anti-inflammatory properties of similar compounds. This review aims to consolidate the existing knowledge on this compound to serve as a foundational resource for future research and development.

Chemical and Physical Properties

This compound is a complex glycosphingolipid with the molecular formula C48H93NO10 and a molecular weight of 844.25 g/mol [1]. Its structure consists of a ceramide moiety linked to a single sugar residue. While detailed physicochemical properties are not extensively reported, its solubility has been noted in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. For optimal stability, it is recommended to store this compound at -20°C under an inert atmosphere.

| Property | Value | Source |

| CAS Number | 606125-07-9 | [1] |

| Molecular Formula | C48H93NO10 | [1] |

| Molecular Weight | 844.25 g/mol | [1] |

| Physical Description | Powder | Biopurify |

| Purity | ≥98% | United States Biological |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | -20°C under inert atmosphere | United States Biological |

Isolation and Structural Elucidation

The primary source detailing the isolation and structural characterization of this compound is a study by Ryu et al. (2003) published in the Archives of Pharmacal Research[2]. The compound was isolated from the pulp of Euphoria longana (Longan Arillus).

Experimental Protocol for Isolation

The following is a detailed methodology for the isolation of this compound as described in the literature:

-

Extraction: The dried pulp of Euphoria longana is extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting MeOH extract is then suspended in water and partitioned successively with diethyl ether (Et2O), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatography of the n-BuOH fraction: The n-BuOH soluble fraction, which contains the cerebrosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water (CHCl3-MeOH-H2O) of increasing polarity.

-

Further Separation: Fractions containing cerebrosides are further purified using repeated silica gel and Sephadex LH-20 column chromatography to yield purified this compound.

Structural Characterization

The structure of this compound was determined using a combination of spectroscopic techniques.

| Spectroscopic Data | Key Findings |

| IR (Infrared) Spectroscopy | Revealed the presence of hydroxyl, amide, and glycosidic linkages. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Showed signals corresponding to a sugar moiety, a long-chain fatty acid, and a sphingoid base. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Confirmed the presence of a glucopyranosyl unit and the carbon skeleton of the ceramide. |

| FAB-MS (Fast Atom Bombardment Mass Spectrometry) | Determined the molecular weight and provided information on the fragmentation pattern, confirming the structure of the fatty acid and sphingoid base components. |

Biological Activity and Potential Therapeutic Applications

Currently, there is a notable absence of published studies detailing the specific biological activities of this compound with quantitative data. However, the general class of cerebrosides and extracts from the source plants of this compound have been investigated for several pharmacological effects, suggesting potential avenues for future research.

Potential Anti-Inflammatory Effects

Cerebrosides isolated from other natural sources have demonstrated anti-inflammatory properties. For instance, cerebrosides from Cordyceps militaris have been shown to inhibit the production of pro-inflammatory mediators. This suggests that this compound could potentially modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Potential Neuroprotective Effects

Given the high concentration of cerebrosides in nervous tissue, their role in neuroprotection is an area of active research. Studies on other cerebrosides, such as Cerebroside-A, have indicated neuroprotective effects in models of cerebral ischemia by reducing glutamate release and calcium influx. Therefore, it is plausible that this compound may exert protective effects on neuronal cells, potentially through modulation of pathways involved in excitotoxicity and oxidative stress.

Postulated Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound. It is important to note that these are hypothetical and require experimental validation.

Suggested Experimental Protocols for Biological Evaluation

To elucidate the biological functions of this compound, the following standard experimental protocols are recommended.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

-

Nitrite Quantification: After 24 hours, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

Cell Treatment: Cells are plated in 96-well plates and treated with different concentrations of this compound.

-

Induction of Excitotoxicity: After a pre-incubation period, glutamate is added to the wells to induce neuronal cell death.

-

Cell Viability Assessment: Cell viability is measured after 24 hours using the MTT assay. The absorbance is read at 570 nm.

-

Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the glutamate-treated control. The EC50 value, the concentration at which 50% of the neuroprotective effect is observed, can be calculated.

Conclusion

This compound is a structurally characterized natural product with potential for further pharmacological investigation. While its isolation and structure have been elucidated, a significant knowledge gap exists regarding its biological activities. Based on the known properties of cerebrosides and the source plants, future research should focus on evaluating its anti-inflammatory and neuroprotective effects. The experimental protocols and hypothetical signaling pathways outlined in this review provide a framework for such investigations. A thorough understanding of the biological functions of this compound could unlock its potential as a lead compound in drug discovery programs targeting inflammatory and neurodegenerative diseases.

References

Potential Therapeutic Properties of Momor-cerebroside I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momor-cerebroside I is a naturally occurring cerebroside isolated from sources such as bitter melon (Momordica charantia) and sesame seeds (Sesamum indicum). As a member of the glycosphingolipid family, this compound has garnered interest for its potential biological activities. This technical guide synthesizes the available preclinical data on this compound and related compounds, focusing on its potential anticancer properties and associated mechanisms of action. This document is intended to provide a comprehensive overview for researchers and professionals in drug development.

Quantitative Data Summary

Research into the bioactivity of compounds structurally related to this compound, specifically Momordicine-I from Momordica charantia, has revealed significant effects on metabolic pathways in head and neck cancer (HNC) cells. The following table summarizes the key quantitative findings.

| Molecular Target Category | Specific Target | Observed Effect in HNC Cells | Reference |

| Glycolysis | SLC2A1 (GLUT-1) | Significant reduction in mRNA and protein expression | [1] |

| HK1 | Significant reduction in mRNA and protein expression | [1] | |

| PFKP | Significant reduction in mRNA and protein expression | [1] | |

| PDK3 | Significant reduction in mRNA and protein expression | [1] | |

| PKM | Significant reduction in mRNA and protein expression | [1] | |

| LDHA | Significant reduction in mRNA and protein expression | [1] | |

| Lactate Accumulation | Reduced | [1] | |

| De Novo Lipogenesis | ACLY | Significant downregulation of mRNA and protein expression | [1] |

| ACC1 | Significant downregulation of mRNA and protein expression | [1] | |

| FASN | Significant downregulation of mRNA and protein expression | [1] | |

| SREBP1 | Significant downregulation of mRNA and protein expression | [1] | |

| SCD1 | Significant downregulation of mRNA and protein expression | [1] | |

| Cellular Signaling | AMPK | Activated | [1] |

| mTOR | Inhibited | [1] | |

| Akt | Inhibited | [1] | |

| Cellular Processes | Autophagy | Induced | [1] |

| Apoptosis | Induced | [1] |

Experimental Protocols

The following methodologies were central to elucidating the anticancer effects of Momordicine-I, a compound closely related to this compound.

Cell Lines and Culture

-

Cell Lines: Human head and neck cancer (HNC) cell lines were utilized for in vitro experiments.

-

Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of target genes involved in glycolysis and lipogenesis, total RNA was extracted from treated and untreated HNC cells. Reverse transcription was performed to synthesize cDNA, followed by qRT-PCR using gene-specific primers.

-

Western Blotting: To assess the protein levels of key metabolic enzymes and signaling molecules, whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as HK1, PDK3, FASN, ACLY, and phosphorylated and total forms of AMPK, Akt, and mTOR.

Metabolic Assays

-

Metabolomic Analysis: To investigate the impact on cellular metabolism, HNC cells were treated with the compound, and intracellular metabolites were extracted. The levels of glycolytic and TCA cycle intermediates were quantified using techniques such as mass spectrometry.

-

Shotgun Lipidomics: To analyze changes in the lipid profile, total lipids were extracted from treated cells. The abundance of different lipid species, such as lysophosphatidylcholines and phosphatidylcholines, was determined by mass spectrometry.

-

Lactate Production Assay: The concentration of lactate in the cell culture medium was measured to assess the rate of glycolysis.

In Vivo Tumorigenicity Model

-

Animal Model: A mouse model of HNC was used to evaluate the in vivo antitumor efficacy.

-

Procedure: HNC cells were implanted into mice to establish tumors. The mice were then treated with the compound, and tumor volume was monitored over time. At the end of the study, tumors were excised for further analysis of gene and protein expression.

Signaling Pathways and Mechanisms of Action

The anticancer activity of Momordicine-I, a compound related to this compound, is attributed to its ability to modulate key signaling pathways that control cellular metabolism and survival. A central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mTOR and Akt signaling pathways.[1]

Caption: Signaling pathway of this compound in cancer cells.

Conclusion

The available evidence, primarily from studies on the closely related compound Momordicine-I, suggests that this compound holds promise as a potential therapeutic agent, particularly in the context of oncology. Its ability to reprogram cancer cell metabolism by inhibiting glycolysis and lipogenesis, coupled with the induction of autophagy and apoptosis through the modulation of the AMPK/mTOR/Akt signaling axis, presents a multi-faceted approach to cancer therapy. Further research is warranted to fully elucidate the therapeutic potential, pharmacokinetic and pharmacodynamic profiles, and safety of this compound. The detailed experimental protocols and quantitative data presented herein provide a foundational resource for scientists and researchers to design and execute further investigations into this promising natural compound.

References

Momor-cerebroside I: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Momor-cerebroside I is a naturally occurring glycosphingolipid found in various plant species, including Sesamum indicum L. (sesame) and Euphoria longana (longan). As a member of the cerebroside class, it is composed of a ceramide backbone linked to a single sugar moiety. Glycosphingolipids are integral components of cell membranes and are increasingly recognized for their roles in a multitude of cellular processes, including signal transduction, cell recognition, and modulation of membrane protein function. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and situates it within the broader context of glycosphingolipid metabolism and signaling. While specific biological activity data and detailed experimental protocols for this compound are limited in publicly available literature, this document furnishes representative methodologies for the investigation of its potential cytotoxic, anti-inflammatory, and neuroprotective effects, based on established protocols for similar natural products. Furthermore, this guide illustrates key signaling pathways where glycosphingolipids, and by extension potentially this compound, play a modulatory role. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and other related glycosphingolipids.

Introduction to Glycosphingolipids and Cerebrosides

Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety.[1][2] They are essential components of eukaryotic cell membranes, where they are involved in maintaining membrane stability and fluidity.[3][4] Beyond their structural role, GSLs are key players in various biological phenomena, including cell-cell recognition, adhesion, and signal transduction.[1][4] The carbohydrate portion of the GSL extends into the extracellular space, acting as a recognition site for toxins, viruses, and other cells.[2]

Cerebrosides are the simplest class of GSLs, containing a single monosaccharide unit (either glucose or galactose) attached to the ceramide.[5] They are precursors for the biosynthesis of more complex GSLs.[4] Alterations in GSL metabolism have been implicated in a range of diseases, including neurodegenerative disorders and cancer, making them an area of intense research for therapeutic intervention.[3][6]

Physicochemical Properties of this compound

This compound has been isolated from natural sources such as Sesamum indicum L. and the pulp of Euphoria longana.[6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 606125-07-9 | [5][8] |

| Molecular Formula | C48H93NO10 | [5][8] |

| Molecular Weight | 844.269 g/mol | [5][8] |

| Appearance | Powder | [5] |

| Purity | >98% (Commercially available) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

| Storage | Store at -20°C under an inert atmosphere | [10] |

Glycosphingolipid Metabolism

The biosynthesis of GSLs is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. The core of this process is the synthesis of ceramide, which is then glycosylated to form glucosylceramide or galactosylceramide, the foundational cerebrosides. These can be further elongated by the sequential addition of monosaccharides to form more complex GSLs.

Experimental Protocols for Biological Activity Screening

Cytotoxicity Assay against Neuroblastoma Cell Lines

This protocol describes a method to assess the cytotoxic effects of this compound on human neuroblastoma cell lines, such as SH-SY5Y or LAN-1.

4.1.1. Materials

-

Human neuroblastoma cell lines (e.g., SH-SY5Y, LAN-1)

-

Cell culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

-

96-well plates

-

Plate reader

4.1.2. Procedure

-

Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

4.2.1. Materials

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

96-well plates

-

Plate reader

4.2.2. Procedure

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to attach for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NMMA, a known NOS inhibitor).

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line like HT22.

4.3.1. Materials

-

HT22 murine hippocampal neuronal cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Glutamate

-

MTT or similar viability reagent

-

96-well plates

-

Plate reader

4.3.2. Procedure

-

Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Viability Assay: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of cells treated with glutamate alone.

Potential Role in Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, the broader family of glycosphingolipids is known to influence a variety of signaling cascades. GSLs, often localized in membrane microdomains known as lipid rafts, can modulate the activity of transmembrane receptors and downstream signaling molecules.

One of the key pathways influenced by GSLs is the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival. Some GSLs have been shown to modulate the activity of receptor tyrosine kinases (RTKs) that are upstream of this pathway.

It is plausible that this compound, through its integration into cellular membranes, could influence the conformation and activity of such receptors, thereby impacting downstream signaling events. Further research is required to delineate the specific interactions and functional consequences of this compound in cellular signaling.

Conclusion and Future Directions

This compound is a glycosphingolipid with a defined chemical structure and natural origin. While its specific biological functions are yet to be extensively characterized, its structural similarity to other bioactive cerebrosides suggests potential roles in neuroprotection, anti-inflammatory processes, and cytotoxicity. The experimental protocols provided herein offer a starting point for the systematic investigation of these activities. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The isolation and characterization of this compound from its natural sources, coupled with robust in vitro and in vivo studies, will be crucial in advancing our knowledge of this intriguing molecule.

References

- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dawn of Momor-cerebroside I: A Technical Overview for Scientific Pioneers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the foundational research surrounding the discovery and initial characterization of Momor-cerebroside I. While the primary discovery of this glycosphingolipid is attributed to studies on Momordica charantia, this document synthesizes the available scientific knowledge to provide a detailed look at its early scientific journey.